6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline derivative undergoes bromination to introduce the bromine atom at the 6th position. This step is usually carried out using bromine (Br2) in the presence of a suitable catalyst or solvent.
Methylation: The brominated quinoline is then methylated to introduce the methyl group at the 1st position. This can be achieved using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).
Oxidation: The quinoline derivative is oxidized to introduce the carboxylic acid group at the 4th position. Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group is further oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various halogenating agents, strong bases, or nucleophiles
Major Products Formed:
Oxidation Products: Esters, amides
Reduction Products: Alcohols, aldehydes
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including its use as an antibacterial, antifungal, or anticancer agent. Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the pathogen.
Comparison with Similar Compounds
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 1st position.
4-Hydroxy-2-quinolones: Contains a hydroxyl group at the 4th position instead of a carboxylic acid group.
Quinoline derivatives: Various other derivatives of quinoline with different substituents.
Uniqueness: 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific combination of bromine, methyl, and carboxylic acid groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGBRNZEIRMQMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120249-21-9 |
Source
|
Record name | 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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